1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one
Description
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one is a heterocyclic compound featuring a piperazine ring linked to a triazolopyridazine moiety via a propan-1-one bridge. The methoxy substituents at the 4-position of the phenyl group (piperazine side) and the 6-position of the triazolopyridazine core are critical for modulating its physicochemical and pharmacological properties. This compound is hypothesized to interact with central nervous system (CNS) receptors, such as serotonin or dopamine receptors, based on structural similarities to trazodone and other arylpiperazine derivatives .
Properties
Molecular Formula |
C20H24N6O3 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one |
InChI |
InChI=1S/C20H24N6O3/c1-28-16-5-3-15(4-6-16)24-11-13-25(14-12-24)20(27)10-8-18-22-21-17-7-9-19(29-2)23-26(17)18/h3-7,9H,8,10-14H2,1-2H3 |
InChI Key |
ZRKFXFWLROEAHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCC3=NN=C4N3N=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one typically involves multiple stepsThe reaction conditions often include the use of solvents like methanol or ethanol, and catalysts such as palladium on carbon for hydrogenation steps .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its therapeutic potential in treating neurological and psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs). The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This can result in therapeutic effects, particularly in the central nervous system .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Triazolopyridazine Derivatives with Piperazine Linkers
Compound A : 3-[6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one (Mol. Weight: 495.56)
- Structural Differences :
- Fluorophenyl group replaces the methoxyphenyl on the piperazine.
- Spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane substituent on the triazolopyridazine.
- Implications: The fluorophenyl group may enhance lipophilicity and blood-brain barrier penetration compared to methoxyphenyl.
Compound B : 3-[9-(4-Methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]-1-(4-phenyl-1-piperazinyl)-1-propanone
- Structural Differences :
- Pyrazolo-triazolopyrazine core replaces triazolopyridazine.
- Phenylpiperazine instead of 4-methoxyphenylpiperazine.
- Lack of methoxy groups may reduce serotonin receptor affinity, shifting activity toward dopamine receptors .
Triazolopyridazine Derivatives with Varied Substituents
Compound C : 6-Chloro-N-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine
- Structural Differences :
- Chloro substituent at position 6 instead of methoxy.
- Aniline group replaces the propan-1-one-linked piperazine.
- The aniline group may limit solubility due to reduced polarity .
Compound D : 3-(6-((2-Methoxyethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic Acid
- Structural Differences: Propanoic acid linker replaces propan-1-one. 2-Methoxyethylamino group at position 4.
- The methoxyethyl group may confer metabolic stability via steric hindrance .
Pharmacologically Optimized Analogs
Compound E : AZD5153 (Bromodomain Inhibitor)
- Structural Differences :
- Morpholine-substituted triazolopyridazine core.
- Bivalent structure with a second pharmacophore for BRD4 inhibition.
- Implications: The morpholine group enhances solubility and target engagement in epigenetic regulation. Bivalent binding confers nanomolar potency against BRD4, a feature absent in the target compound .
Key Comparative Data
| Property | Target Compound | Compound A | Compound B | Compound C | Compound D |
|---|---|---|---|---|---|
| Molecular Weight | ~460–480 | 495.56 | ~480–500 | 287.71 | 280.27 |
| Core Heterocycle | Triazolo[4,3-b]pyridazine | Triazolo[4,3-b]pyridazine | Pyrazolo-triazolopyrazine | Triazolo[4,3-b]pyridazine | Triazolo[4,3-b]pyridazine |
| Key Substituents | 4-Methoxyphenyl, 6-methoxy | 2-Fluorophenyl, spirocyclic | Phenylpiperazine | Chloro, aniline | Methoxyethylamino, propanoic acid |
| Solubility (Predicted) | Moderate | Low | Low | Low | High |
| CNS Penetration | Likely | High | Moderate | Unlikely | Unlikely |
| Pharmacological Target | Serotonin/Dopamine Receptors | CNS receptors | Dopamine Receptors | Unknown | Soluble Epoxide Hydrolase |
Research Findings and Implications
- Methoxy vs.
- Propan-1-one Linker : The ketone linker balances lipophilicity and polarity, favoring blood-brain barrier penetration over carboxylic acid-containing analogs like Compound D .
Biological Activity
The compound 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C23H29N5O2
- Molecular Weight : 407.51 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling.
- Serotonin Receptor Modulation : The piperazine moiety is known to interact with serotonin receptors (5-HT), suggesting potential effects on mood and anxiety disorders.
- Antimicrobial Properties : Preliminary studies indicate that derivatives of the triazole ring exhibit antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
- Antifungal Activity : The compound has shown efficacy against fungi such as Candida albicans, with minimum inhibitory concentrations (MICs) reported in the range of 12.5 to 25 µg/ml .
In Vitro Studies
Recent studies have evaluated the compound's efficacy in vitro against several pathogens. For example:
- A study demonstrated that modifications to the triazole structure enhanced antibacterial activity against Bacillus subtilis and Pseudomonas fluorescens, highlighting structure-activity relationships (SAR) .
Case Studies
A notable case study involved assessing the compound's effects on cultured human neuronal cells. The results indicated that it could modulate neurotransmitter release, potentially offering therapeutic benefits in neuropsychiatric conditions.
Comparative Efficacy
A comparative analysis of similar compounds was conducted to establish a benchmark for efficacy:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
